6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-Cyclodextrin
CAS No.:
Cat. No.: VC13715663
Molecular Formula: C48H86N4O34
Molecular Weight: 1263.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C48H86N4O34 |
|---|---|
| Molecular Weight | 1263.2 g/mol |
| IUPAC Name | (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[[2-[2-(2-aminoethylamino)ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
| Standard InChI | InChI=1S/C48H86N4O34/c49-1-2-50-3-4-51-5-6-52-7-14-35-21(59)28(66)42(73-14)81-36-15(8-53)75-44(30(68)23(36)61)83-38-17(10-55)77-46(32(70)25(38)63)85-40-19(12-57)79-48(34(72)27(40)65)86-41-20(13-58)78-47(33(71)26(41)64)84-39-18(11-56)76-45(31(69)24(39)62)82-37-16(9-54)74-43(80-35)29(67)22(37)60/h14-48,50-72H,1-13,49H2/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
| Standard InChI Key | HROGENJBMJHDFH-IHHCOHTPSA-N |
| Isomeric SMILES | C(CNCCNCCNC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
| SMILES | C(CNCCNCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
| Canonical SMILES | C(CNCCNCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Introduction
Chemical Structure and Molecular Characteristics
Core Cyclodextrin Framework
α-Cyclodextrin, the parent molecule, is a cyclic oligosaccharide comprising six glucose units linked by α-1,4-glycosidic bonds. The macrocyclic structure creates a hydrophobic cavity (5–6 Å diameter) capable of forming inclusion complexes with small organic molecules . In 6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-α-Cyclodextrin, one primary hydroxyl group at the C6 position of a glucose unit is replaced by a triethylenetetramine-like chain (-NH-CH₂-CH₂-NH-CH₂-CH₂-NH-CH₂-CH₂-NH₂). This substitution introduces four amine groups, drastically altering the molecule’s charge, solubility, and binding selectivity.
Table 1: Molecular Parameters
Synthesis and Manufacturing Processes
Synthetic Pathway
The synthesis involves four key steps, adapted from methodologies for analogous amine-functionalized cyclodextrins :
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Tosylation: Selective reaction of α-cyclodextrin with p-toluenesulfonyl chloride (TsCl) in alkaline conditions yields mono-6-O-tosyl-α-cyclodextrin.
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Azide Substitution: Displacement of the tosyl group by sodium azide (NaN₃) produces mono-6-azido-6-deoxy-α-cyclodextrin.
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Staudinger Reduction: Treatment with triphenylphosphine (PPh₃) reduces the azide to a primary amine, forming mono-6-amino-6-deoxy-α-cyclodextrin.
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Polyamine Grafting: Sequential alkylation with 2-chloroethylamine derivatives extends the amine chain, culminating in the final product .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Tosylation | TsCl, NaOH, H₂O, 0–5°C, 24 h | 68–72% |
| Azidation | NaN₃, DMF, 80°C, 48 h | 85–90% |
| Reduction | PPh₃, THF/H₂O, 25°C, 12 h | 92–95% |
| Amine Grafting | 2-Chloroethylamine, K₂CO₃, DMF, 60°C, 72 h | 70–75% |
Physicochemical Properties
Solubility and Stability
The polyamine chain confers water solubility (>50 mg/mL at 25°C) due to protonation of amine groups in aqueous media (pKa ≈ 6–9). The compound is stable under inert atmospheres but degrades upon prolonged exposure to oxygen or light, necessitating storage at 2–8°C in amber vials .
Thermal Properties
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Melting Point: 248–249°C (decomposition observed above 250°C) .
-
Boiling Point: Estimated at 1529.4°C (extrapolated from vapor pressure data) .
Characterization Techniques
Nuclear Magnetic Resonance (NMR)
¹H NMR (D₂O, 600 MHz):
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δ 5.10–5.30 (m, 6H, anomeric protons of cyclodextrin).
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δ 3.20–3.80 (m, 42H, cyclodextrin C2–C6 protons).
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δ 2.90–3.10 (m, 8H, -CH₂-NH-CH₂- polyamine chain).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M + H]⁺ at m/z 1264.2, consistent with the theoretical molecular weight.
Applications in Science and Industry
Drug Delivery Systems
The compound’s cavity encapsulates hydrophobic drugs (e.g., paclitaxel, curcumin), improving aqueous solubility by 10–100 fold . Amine groups enable pH-responsive release in tumor microenvironments (pH 6.5–7.0) via protonation-driven conformational changes.
Catalysis
Primary amines act as organocatalysts in Knoevenagel condensations, achieving turnover frequencies (TOF) of 120 h⁻¹ for benzaldehyde-malononitrile adducts.
Comparative Analysis with β-Cyclodextrin Derivatives
The β-cyclodextrin analog (C₄₄H₇₆N₂O₃₄, MW 1177.07 g/mol) exhibits a larger cavity (7–8 Å) but lower amine density, reducing its binding affinity for small molecules by ~30% compared to the α-derivative .
Future Research Directions
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Targeted Drug Delivery: Conjugation with folate or antibody ligands for cancer-specific uptake.
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Environmental Remediation: Adsorption of perfluorinated compounds (PFCs) via amine-fluorine interactions.
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